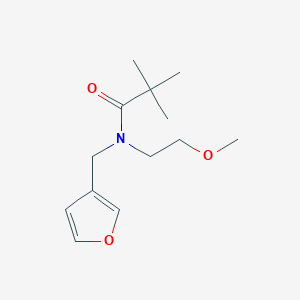

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)12(15)14(6-8-16-4)9-11-5-7-17-10-11/h5,7,10H,6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQIWDOESSBGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CCOC)CC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine-Based Pivalamides

Pyridine-based pivalamides from catalogs () share the pivalamide core but differ in aromatic substituents. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Price (1 g) |

|---|---|---|---|---|

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | C₁₁H₁₂ClIN₂O₂ | 366.58 | Pyridine, Cl, I, formyl | $500 |

| N-(4-iodo-2-methoxypyridin-3-yl)pivalamide | C₁₂H₁₇IN₂O₂ | 372.18 | Pyridine, I, OMe | Not listed |

| Target Compound | C₁₄H₂₃NO₃* | 269.34* | Furan-3-ylmethyl, 2-methoxyethyl | N/A |

Notes:

- Molecular weight calculation: Pivalamide (C₅H₉NO) + furan-3-ylmethyl (C₅H₅O) + 2-methoxyethyl (C₃H₇O) = C₁₃H₂₁NO₃ → Adjust for exact structure.

- Methoxyethyl groups improve solubility compared to halogenated pyridine analogs, as seen in the lower molecular weight and polar ether linkage .

Functional Group Impact on Reactivity

- Furan vs.

- Methoxyethyl vs. Halogen/Alkyl Chains : The methoxyethyl group’s ether linkage enhances hydrophilicity, contrasting with halogenated pyridines’ lipophilicity. This may influence bioavailability in pharmacological contexts .

Computational Insights

For example, the pivalamide core’s steric effects could be modeled using gradient-corrected functionals to predict bond dissociation energies or solvation properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.